molecular formula C21H27N3O2 B3812580 N-(2,3-dimethylbenzyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxamide

N-(2,3-dimethylbenzyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxamide

Cat. No. B3812580
M. Wt: 353.5 g/mol
InChI Key: XYVFXFWPMKHKFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylbenzyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMXAA and has been found to possess anti-tumor and anti-angiogenic properties, making it a promising candidate for cancer treatment.

Mechanism of Action

DMXAA exerts its anti-tumor effects by activating the STING (Stimulator of Interferon Genes) pathway, which leads to the production of interferons and other cytokines. These cytokines then activate immune cells, leading to the destruction of cancer cells. DMXAA also inhibits angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth.
Biochemical and Physiological Effects:
DMXAA has been found to induce a range of biochemical and physiological effects. It activates immune cells, leading to the production of cytokines and chemokines that can target cancer cells. DMXAA also inhibits angiogenesis, which can lead to the death of tumor cells due to a lack of blood supply. DMXAA has been found to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMXAA is its potential as a cancer treatment. It has been found to be effective in preclinical studies and is currently being tested in clinical trials. However, DMXAA has some limitations, including its poor solubility and stability, which can make it difficult to administer. DMXAA also has a short half-life, which can limit its effectiveness.

Future Directions

There are several future directions for research on DMXAA. One area of interest is the development of new formulations that can improve its solubility and stability. Another area of research is the identification of biomarkers that can predict the response to DMXAA treatment. Additionally, further studies are needed to determine the optimal dosing and treatment regimen for DMXAA in cancer patients. Finally, there is a need for further research on the potential applications of DMXAA in other diseases, such as autoimmune disorders.

Scientific Research Applications

DMXAA has been extensively studied for its anti-cancer properties. It has been found to induce tumor necrosis and inhibit angiogenesis, making it a potential candidate for cancer treatment. DMXAA has also been found to stimulate the immune system, leading to the activation of immune cells that can target cancer cells.

properties

IUPAC Name

N-[(2,3-dimethylphenyl)methyl]-4-(2-methylpyridin-3-yl)oxypiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-15-6-4-7-18(16(15)2)14-24-20(25)21(9-12-22-13-10-21)26-19-8-5-11-23-17(19)3/h4-8,11,22H,9-10,12-14H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVFXFWPMKHKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CNC(=O)C2(CCNCC2)OC3=C(N=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylbenzyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,3-dimethylbenzyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxamide
Reactant of Route 2
N-(2,3-dimethylbenzyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxamide
Reactant of Route 3
N-(2,3-dimethylbenzyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxamide
Reactant of Route 4
N-(2,3-dimethylbenzyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxamide
Reactant of Route 5
N-(2,3-dimethylbenzyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxamide
Reactant of Route 6
N-(2,3-dimethylbenzyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxamide

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